2-Amino-3-carbamoylbenzoic acid
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Overview
Description
2-Amino-3-carbamoylbenzoic acid is a chemical compound with the molecular formula C8H8N2O3. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an amino group and a carbamoyl group attached to a benzoic acid core.
Mechanism of Action
Target of Action
It’s known that many similar compounds interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s plausible that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds are known to participate in various biochemical pathways, including those involved in amino acid synthesis .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic effect .
Result of Action
The compound’s interaction with its targets could potentially lead to changes at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-3-carbamoylbenzoic acid . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-3-carbamoylbenzoic acid are largely unexplored. They can form polymers through a nucleophilic attack by the amino group of an amino acid at the electrophilic carbonyl carbon of the carboxyl group of another amino acid . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Amino acids are known to regulate key metabolic pathways necessary for maintenance, growth, reproduction, and immunity . Therefore, it’s plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its structure, it’s likely that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Amino acids are known to be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
Amino acids are known to be transported across the blood-brain barrier , suggesting that this compound might have similar transport mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-carbamoylbenzoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-nitrobenzoic acid with ammonia, followed by reduction to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-carbamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carbamoyl groups can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Catalysts like palladium on carbon (Pd/C) or reagents like acetic anhydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Amino-3-carbamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Aminobenzoic acid: Similar structure but lacks the carbamoyl group.
3-Aminobenzoic acid: Similar structure but with the amino group in a different position.
4-Aminobenzoic acid: Known for its use in sunscreen formulations and as a precursor for folic acid synthesis.
Uniqueness: 2-Amino-3-carbamoylbenzoic acid is unique due to the presence of both amino and carbamoyl groups on the benzoic acid core.
Properties
IUPAC Name |
2-amino-3-carbamoylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,9H2,(H2,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLACYRKCABKFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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